Cas no 16096-33-6 (1-Phenyl-1H-indole)
1-Phenyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenyl-1H-indole
- 1H-Indole, 1-phenyl-
- 1-methyl-1H-indole
- 1-phenylindole
- 2-phenyl-1H-indole
- N-phenyl-1H-indole
- N-Phenylindole
- phenylindole
- 1H-Indole, phenyl-
- phenylindol
- Indole, phenyl-
- PubChem23692
- BDBM3791
- 1-Phenylbenzimidazole deriv. 8
- YBFCBQMICVOSRW-UHFFFAOYSA-N
- BC212190
- AB0052514
- AX8060107
- ST2415453
- P2503
- Z42
- MFCD00123280
- AC-17817
- 1H-Indole,1-phenyl-
- SCHEMBL170890
- AMY21280
- AKOS006271861
- CHEMBL149746
- 31096-91-0
- 16096-33-6
- A810206
- UNII-NCW9WE9Z9V
- DTXSID80185041
- SY114167
- DS-2622
- CS-W006833
- NS00010867
- FT-0646940
- InChI=1/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11
- FT-0698211
- NCW9WE9Z9V
- DB-005754
-
- MDL: MFCD00123280
- Inchi: 1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H
- InChI Key: YBFCBQMICVOSRW-UHFFFAOYSA-N
- SMILES: N1(C=CC2C=CC=CC1=2)C1C=CC=CC=1
Computed Properties
- Exact Mass: 193.08900
- Monoisotopic Mass: 193.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 4.9
Experimental Properties
- Color/Form: No data available
- Density: 1.05±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 60-62 ºC
- Boiling Point: 190°C/20mmHg(lit.)
- Flash Point: 152.5±20.4 °C
- Refractive Index: 1.6580 to 1.6620
- Solubility: Almost insoluble (0.029 g/l) (25 º C),
- PSA: 4.93000
- LogP: 3.63050
1-Phenyl-1H-indole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Sealed in dry,Room Temperature
1-Phenyl-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Phenyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P191257-100mg |
1-Phenyl-1H-indole |
16096-33-6 | 98% | 100mg |
¥56.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P191257-25mg |
1-Phenyl-1H-indole |
16096-33-6 | 98% | 25mg |
¥38.90 | 2023-09-01 | |
| Chemenu | CM131629-1g |
1-phenyl-1H-indole |
16096-33-6 | 95%+ | 1g |
$310 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2503-1g |
1-Phenyl-1H-indole |
16096-33-6 | 98.0%(N) | 1g |
¥435.0 | 2022-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P841665-500mg |
1-Phenyl-1H-indole |
16096-33-6 | 98% | 500mg |
236.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2509-25g |
1-phenyl-1H-indole |
16096-33-6 | 95 | 25g |
$500 | 2021-05-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DM495-200mg |
1-Phenyl-1H-indole |
16096-33-6 | 98.0%(N) | 200mg |
¥186.0 | 2022-03-01 | |
| abcr | AB443668-1 g |
1-Phenyl-1H-indole, 95%; . |
16096-33-6 | 95% | 1g |
€188.10 | 2023-04-22 | |
| Chemenu | CM131629-1g |
1-phenyl-1H-indole |
16096-33-6 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM131629-5g |
1-phenyl-1H-indole |
16096-33-6 | 95%+ | 5g |
$*** | 2023-03-31 |
1-Phenyl-1H-indole Suppliers
1-Phenyl-1H-indole Related Literature
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Ha Lim Lee,Kyung Hyung Lee,Jun Yeob Lee J. Mater. Chem. C 2019 7 5988
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Trimurtulu Kotipalli,Donala Janreddy,Veerababurao Kavala,Chun-Wei Kuo,Ting-Shen Kuo,Mei-Ling Chen,Chiu-Hui He,Ching-Fa Yao RSC Adv. 2014 4 47833
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Vineeta Soni,Ulhas N. Patel,Benudhar Punji RSC Adv. 2015 5 57472
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Lianpeng Zhang,Ping Lu,Yanguang Wang Org. Biomol. Chem. 2015 13 8322
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Min Jiang,Haoyue Xiang,Fangxia Zhu,Xing Xu,Lianfu Deng,Chunhao Yang Org. Biomol. Chem. 2015 13 10122
Additional information on 1-Phenyl-1H-indole
1-Phenyl-1H-indole (CAS No. 16096-33-6): A Comprehensive Overview
1-Phenyl-1H-indole, also known as indole phenyl derivative, is a heterocyclic organic compound with a unique structure that combines an indole ring and a phenyl group. This compound, identified by the CAS registry number 16096-33-6, has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. Recent advancements in synthetic methodologies and computational studies have further illuminated its structural characteristics, reactivity, and functionalization possibilities.
The molecular structure of 1-Phenyl-1H-indole consists of a fused bicyclic system comprising a benzene ring and a pyrrole ring, with an additional phenyl group attached at the 1-position of the indole moiety. This arrangement imparts the compound with aromaticity, conjugation, and hydrogen bonding capabilities, making it an intriguing candidate for various chemical transformations. Researchers have explored its synthesis through methods such as the Paal-Knorr synthesis, which involves the condensation of amino carbonyl compounds with ketones or aldehydes under specific conditions. Recent studies have also focused on optimizing these reactions to enhance yield and purity, leveraging green chemistry principles to minimize environmental impact.
One of the most compelling aspects of 1-Phenyl-1H-indole is its role in drug discovery. The indole scaffold is a well-known motif in medicinal chemistry, having been featured in numerous bioactive compounds, including anti-inflammatory agents, anticancer drugs, and neuroprotective agents. The substitution of the indole ring with a phenyl group introduces additional electronic and steric effects, potentially enhancing the compound's bioavailability and pharmacokinetic properties. For instance, recent research has demonstrated that indole phenyl derivatives can modulate key enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents for chronic inflammatory diseases.
In addition to its pharmacological applications, 1-Phenyl-1H-indole has found utility in materials science. Its aromaticity and conjugation make it an ideal candidate for use in organic electronics. Researchers have investigated its incorporation into organic semiconductors and light-emitting diodes (OLEDs), where it contributes to charge transport properties and emission characteristics. Furthermore, the compound's ability to form self-assembled monolayers has been exploited in surface functionalization applications, enhancing the performance of sensors and catalytic systems.
The synthesis of indole phenyl derivatives has also been enhanced by modern computational techniques. Density functional theory (DFT) calculations have provided insights into the electronic structure and reactivity of 1-Phenyl-1H-indole, enabling researchers to predict its behavior in various chemical reactions. These computational studies have been complemented by experimental validations, leading to a deeper understanding of the compound's properties.
Another area of interest is the use of indole phenyl derivatives in supramolecular chemistry. The ability of indole phenyl derivatives to form hydrogen bonds and π–π interactions has been leveraged to construct supramolecular assemblies with tailored functionalities. Such assemblies hold promise for applications in drug delivery systems, where controlled release mechanisms can be designed based on these interactions.
In conclusion, indole phenyl derivatives, particularly 1-Phenyl-1H-indole (CAS No. 16096-33-6), represent a class of compounds with diverse applications across multiple disciplines. From drug discovery to materials science and supramolecular chemistry, their unique structural features continue to inspire innovative research directions. As advancements in synthetic methods and computational modeling unfold, the potential for new discoveries involving this compound remains vast.
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